molecular formula C16H24O4S B14390340 5-(Benzenesulfonyl)-2-hydroxydecan-4-one CAS No. 88703-52-0

5-(Benzenesulfonyl)-2-hydroxydecan-4-one

Cat. No.: B14390340
CAS No.: 88703-52-0
M. Wt: 312.4 g/mol
InChI Key: QBQVLOMLCUDTMK-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-2-hydroxydecan-4-one is an organic compound that features a benzenesulfonyl group attached to a decanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-2-hydroxydecan-4-one typically involves the sulfonation of benzene followed by subsequent reactions to introduce the hydroxy and decanone functionalities. One common method involves the reaction of benzenesulfonyl chloride with a suitable decanone derivative under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid and benzene, followed by further functionalization steps to introduce the hydroxy and decanone groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-2-hydroxydecan-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol .

Scientific Research Applications

5-(Benzenesulfonyl)-2-hydroxydecan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-2-hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzenesulfonyl group with a hydroxydecanone backbone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

88703-52-0

Molecular Formula

C16H24O4S

Molecular Weight

312.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-hydroxydecan-4-one

InChI

InChI=1S/C16H24O4S/c1-3-4-6-11-16(15(18)12-13(2)17)21(19,20)14-9-7-5-8-10-14/h5,7-10,13,16-17H,3-4,6,11-12H2,1-2H3

InChI Key

QBQVLOMLCUDTMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)CC(C)O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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